molecular formula C8H12N2O B12281796 5-methoxy-N,N-dimethylpyridin-3-amine

5-methoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B12281796
M. Wt: 152.19 g/mol
InChI Key: DDDUGLQIVUGFHC-UHFFFAOYSA-N
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Description

5-methoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position and two methyl groups attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,N-dimethylpyridin-3-amine typically involves the methylation of 5-methoxypyridin-3-amine. One common method includes the reaction of 5-methoxypyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-methoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyridin-3-amine: Lacks the methoxy group at the 5-position.

    5-methoxypyridin-3-amine: Lacks the N,N-dimethyl groups.

    5-methoxy-N,N-diethylpyridin-3-amine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

5-methoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of both the methoxy group and the N,N-dimethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methoxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C8H12N2O/c1-10(2)7-4-8(11-3)6-9-5-7/h4-6H,1-3H3

InChI Key

DDDUGLQIVUGFHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CN=C1)OC

Origin of Product

United States

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